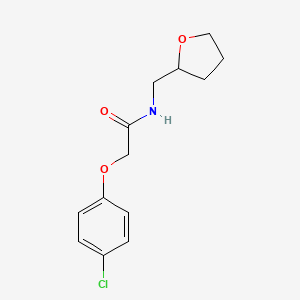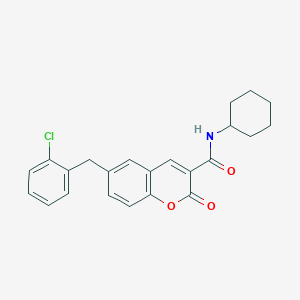![molecular formula C15H17NO B4996017 N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide binds to procaspase-3, causing a conformational change that activates the enzyme. Activated procaspase-3 then cleaves downstream substrates, leading to the activation of other caspases and ultimately resulting in apoptosis. This compound has also been shown to induce autophagy, a process by which cells recycle their own components, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to selectively induce apoptosis in cancer cells while sparing healthy cells. This selectivity is due to the higher expression of procaspase-3 in cancer cells compared to healthy cells. This compound has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
将来の方向性
There are several future directions for N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide research. One direction is to optimize its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Conclusion
This compound is a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in cancer cells. Its mechanism of action is not fully understood, but research has shown that it activates procaspase-3, leading to downstream activation of other caspases and ultimately resulting in apoptosis. Future research directions include optimizing its use in combination with other cancer therapies and investigating its potential use in treating other diseases.
合成法
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized through a multi-step process involving the reaction of tricyclo[3.2.1.0~2,4~]oct-6-ene with phenyl isocyanate, followed by a series of chemical transformations. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for further research.
科学的研究の応用
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It does so by activating procaspase-3, an enzyme responsible for initiating the apoptotic pathway. This makes this compound a promising candidate for cancer therapy, as it selectively targets cancer cells while leaving healthy cells unharmed.
特性
IUPAC Name |
N-phenyltricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(16-11-4-2-1-3-5-11)14-12-9-6-7-10(8-9)13(12)14/h1-5,9-10,12-14H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRWFPPTGPNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
![N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B4995941.png)
![methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)

![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
amino]benzamide](/img/structure/B4995981.png)
![ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4995985.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)
![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)
![1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![3-isobutyl-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4996025.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4996034.png)